PKM2 activator 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

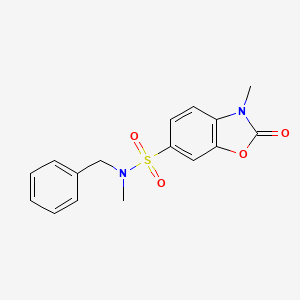

N-benzyl-N,3-dimethyl-2-oxo-1,3-benzoxazole-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-17(11-12-6-4-3-5-7-12)23(20,21)13-8-9-14-15(10-13)22-16(19)18(14)2/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAHCTSIMVHYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Site of PKM2 Activator 4 on Pyruvate Kinase M2

This guide provides a comprehensive technical overview of the binding site and mechanism of action of small molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2), with a focus on activators like PKM2 activator 4. It is intended for researchers, scientists, and drug development professionals working on the allosteric regulation of PKM2 for therapeutic purposes.

Introduction to PKM2 and its Allosteric Regulation

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step—the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a low-activity dimeric state, which facilitates the diversion of glycolytic intermediates into anabolic pathways to support cell proliferation. Small molecule activators promote the formation of the highly active tetrameric state of PKM2, thereby reprogramming cancer cell metabolism. These activators bind to an allosteric site distinct from the binding pocket of the endogenous activator, fructose-1,6-bisphosphate (FBP).

The Allosteric Binding Site of PKM2 Activators

Structural studies, including X-ray crystallography, have revealed that small molecule activators, such as TEPP-46 and DASA-58 (structurally related to this compound), bind to a pocket at the subunit interface of the PKM2 tetramer. This binding site is located at the interface between the A domains of two monomers within the tetramer (the A-A' interface), approximately 35Å away from the FBP binding site.

Analysis of the crystal structure of PKM2 in complex with an activator (PDB ID: 4G1N) reveals the key amino acid residues that form the binding pocket. The activator is completely buried within this interface and establishes a network of polar and van der Waals interactions with residues from two adjacent PKM2 monomers.

Table 1: Amino Acid Residues Involved in the Binding of Activators at the A-A' Interface of PKM2

| Interaction Type | Interacting Residues (from Monomer 1) | Interacting Residues (from Monomer 2) |

| Hydrogen Bonds | Lys305, Ser308 | Lys305, Ser308 |

| Non-Bonded Contacts | Met298, Pro301, Lys305, Ile306, Ser308, Gly312, Thr327, His498 | Met298, Pro301, Lys305, Ile306, Ser308, Gly312, Thr327, His498 |

Data derived from the analysis of PDB entry 4G1N.

Quantitative Data on PKM2 Activators

The potency of PKM2 activators is typically quantified by their half-maximal activation concentration (AC50) or effective concentration (EC50). These values represent the concentration of the activator required to achieve 50% of the maximum enzyme activation or cellular effect, respectively.

Table 2: Potency of Selected PKM2 Activators

| Activator | AC50 (in vitro) | EC50 (in cells) | Reference(s) |

| This compound | 1-10 µM | Not reported | [1] |

| TEPP-46 (ML265) | 92 nM | Not reported | [2][3] |

| DASA-58 | 38 nM | 19.6 µM (A549 cells) | [3] |

Experimental Protocols

Lactate (B86563) Dehydrogenase (LDH)-Coupled PKM2 Activity Assay

This continuous spectrophotometric assay measures the rate of pyruvate production by PKM2 by coupling it to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to PKM2 activity.

Materials:

-

Recombinant human PKM2

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (B83284) (ADP)

-

NADH

-

Lactate Dehydrogenase (LDH)

-

PKM2 activator (e.g., this compound) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction master mix containing assay buffer, PEP (final concentration 0.5 mM), ADP (final concentration 0.5 mM), NADH (final concentration 0.2 mM), and LDH (10 units/mL).

-

Add 2 µL of the PKM2 activator at various concentrations (or DMSO for control) to the wells of the 96-well plate.

-

Add 188 µL of the reaction master mix to each well.

-

Initiate the reaction by adding 10 µL of recombinant PKM2 (final concentration ~10 nM).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 30°C.

-

Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance vs. time curve.

-

Plot the reaction velocity against the activator concentration to determine the AC50 value.

Kinase-Glo® Luminescent PKM2 Activity Assay

This endpoint assay measures ATP produced by the PKM2 reaction using a luciferase-based system. The amount of light generated is proportional to the amount of ATP, and thus to PKM2 activity.

Materials:

-

Recombinant human PKM2

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

PKM2 activator (e.g., this compound) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well white, opaque microplate

-

Luminometer

Procedure:

-

Prepare a reaction mix containing assay buffer, PEP (final concentration 0.5 mM), and ADP (final concentration 0.1 mM).

-

Add 2 µL of the PKM2 activator at various concentrations (or DMSO for control) to the wells of the 96-well plate.

-

Add 18 µL of the reaction mix to each well.

-

Initiate the reaction by adding 5 µL of recombinant PKM2 (final concentration ~5 nM).

-

Incubate the reaction at 30°C for 60 minutes.

-

Add 25 µL of Kinase-Glo® reagent to each well to stop the PKM2 reaction and initiate the luminescence reaction.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Plot the luminescent signal against the activator concentration to determine the AC50 value.

X-ray Crystallography for Determining the Activator Binding Site

This protocol outlines the general steps for determining the crystal structure of a PKM2-activator complex.

Procedure:

-

Protein Expression and Purification: Express and purify recombinant human PKM2 to >95% homogeneity.

-

Co-crystallization:

-

Incubate the purified PKM2 with a 5- to 10-fold molar excess of the PKM2 activator for at least 1 hour on ice.

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods, screening a wide range of crystallization conditions (precipitants, pH, and additives).

-

-

Crystal Soaking (Alternative to Co-crystallization):

-

Grow apo-PKM2 crystals under suitable conditions.

-

Prepare a soaking solution containing the mother liquor supplemented with a high concentration of the PKM2 activator.

-

Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

-

-

Cryo-protection and Data Collection:

-

Transfer the co-crystals or soaked crystals to a cryo-protectant solution (typically the mother liquor supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol and the activator) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the structure using molecular replacement with a known PKM2 structure as a search model.

-

Refine the model and build the activator molecule into the electron density map.

-

Analyze the final structure to identify the amino acid residues interacting with the activator.

-

Site-Directed Mutagenesis to Validate Binding Site Residues

This method is used to mutate key residues in the putative binding pocket to confirm their importance for activator binding and enzyme activation.

Procedure:

-

Primer Design: Design mutagenic primers containing the desired nucleotide change to alter the codon of the target amino acid residue.

-

Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type PKM2 cDNA as a template and the mutagenic primers.

-

Template Removal: Digest the parental, methylated template DNA with the DpnI restriction enzyme.

-

Transformation: Transform the mutated plasmid into competent E. coli cells.

-

Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

-

Protein Expression and Functional Assay: Express and purify the mutant PKM2 protein and perform activity assays in the presence and absence of the activator to assess the impact of the mutation on activation.

Signaling Pathways and Experimental Workflows

PKM2 Activation and its Impact on Cellular Metabolism

Activation of PKM2 has profound effects on cellular metabolism, primarily by increasing the flux through the final step of glycolysis. This leads to a decrease in the levels of upstream glycolytic intermediates that are precursors for anabolic pathways.

Caption: Impact of this compound on Glycolytic Flux.

Experimental Workflow for Characterizing a Novel PKM2 Activator

The following workflow outlines the key steps to characterize a potential PKM2 activator.

Caption: Workflow for PKM2 Activator Characterization.

PKM2 Activation and Downstream Signaling

PKM2 activation can influence key signaling pathways involved in cancer progression. For instance, by promoting the tetrameric state, activators can inhibit the nuclear translocation of dimeric PKM2, which is known to act as a co-activator for transcription factors like HIF-1α.

Caption: Inhibition of HIF-1α Signaling by PKM2 Activation.

References

An In-depth Technical Guide on the Discovery and Synthesis of PKM2 Activator 4

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and synthesis of PKM2 activator 4, a notable quinolone sulfonamide compound. The document details the high-throughput screening campaign that led to its identification, its chemical synthesis, and the quantitative data supporting its activity. Experimental protocols and visual diagrams of key processes are included to offer a thorough understanding for research and drug development applications.

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a specifically designed high-throughput screening (HTS) campaign aimed at discovering allosteric binders of Pyruvate (B1213749) Kinase M2 (PKM2).[1] The primary goal of the screen was to find compounds that could enhance the affinity of PKM2 for its substrate, phosphoenolpyruvate (B93156) (PEP).[1] This approach sought to identify molecules that could stabilize the more active tetrameric form of the enzyme, a promising strategy for cancer therapy.

The discovery process can be visualized as a multi-step workflow:

Caption: Discovery workflow for this compound.

Experimental Protocol: High-Throughput Screening for PKM2 Activators

The HTS assay employed was a luciferase-based ATP detection assay. This method measures the production of ATP, a direct product of the pyruvate kinase reaction.

Materials:

-

Recombinant human PKM2 enzyme

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (B83284) (ADP)

-

Luciferase/luciferin reagent (e.g., Kinase-Glo®)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.05% BSA)

-

Compound library

-

384-well plates

Procedure:

-

Compound Dispensing: Dispense a small volume (e.g., 50 nL) of each compound from the library into individual wells of a 384-well plate.

-

Enzyme Preparation: Prepare a solution of recombinant PKM2 in assay buffer.

-

Enzyme Addition: Add the PKM2 solution to each well of the assay plate containing the compounds and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition: Prepare a substrate solution containing PEP and ADP in assay buffer.

-

Reaction Initiation: Add the substrate solution to each well to initiate the enzymatic reaction. Incubate for a defined time (e.g., 60 minutes) at room temperature.

-

Signal Detection: Add the luciferase/luciferin reagent to each well. This reagent quenches the enzymatic reaction and initiates a luminescent signal proportional to the amount of ATP produced.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Identify "hits" as compounds that significantly increase the luminescent signal compared to control wells (containing DMSO vehicle).

Chemical Synthesis of this compound

This compound is a quinolone sulfonamide with the chemical name N-(1-bromo-4-ethoxybenzyl)quinoline-8-sulfonamide. The synthesis involves a two-step process starting from commercially available quinoline-8-sulfonyl chloride.

The general synthetic pathway is illustrated below:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of N-(1-bromo-4-ethoxybenzyl)quinoline-8-sulfonamide

Step 1: Synthesis of (4-bromo-3-ethoxyphenyl)methanamine

This intermediate can be synthesized from 4-bromo-3-ethoxybenzaldehyde (B581662) through reductive amination or other standard synthetic methods.

Step 2: Sulfonamide Formation

Materials:

-

Quinoline-8-sulfonyl chloride

-

(4-bromo-3-ethoxyphenyl)methanamine

-

Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine)

Procedure:

-

Dissolve (4-bromo-3-ethoxyphenyl)methanamine and the non-nucleophilic base in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of quinoline-8-sulfonyl chloride in anhydrous DCM to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield N-(1-bromo-4-ethoxybenzyl)quinoline-8-sulfonamide.

Quantitative Data and Lead Optimization

The initial hit, compound 4, exhibited an AC50 (half-maximal activation concentration) in the range of 1-10 μM.[2] Following its discovery, a lead optimization campaign was initiated to improve its potency and other pharmacological properties.[1]

Table 1: Structure-Activity Relationship (SAR) of this compound Analogs

| Compound | R Group | AC50 (μM) |

| 4 | 1-bromo-4-ethoxybenzene | 1-10 |

| 5 | Naphthalene | < 1 |

| 6 | Biphenyl | < 1 |

| 7 | Quinoline | 0.017 |

| 9 | 4-fluorobiphenyl | < 1 |

Data summarized from Kung et al., 2012.

The lead optimization studies demonstrated that replacing the 1-bromo-4-ethoxybenzene group with larger, more rigid aromatic systems, such as quinoline, significantly improved the potency of the activators.[1]

Signaling Pathway and Mechanism of Action

PKM2 activators, including compound 4 and its analogs, function by binding to an allosteric site on the PKM2 enzyme. This binding event stabilizes the active tetrameric conformation of the enzyme, thereby increasing its catalytic activity.

References

An In-depth Technical Guide to PKM2 Activator 4 (TEPP-46)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyruvate (B1213749) kinase M2 (PKM2) activator, TEPP-46, also known as PKM2 Activator IV. It includes detailed information on its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its characterization.

Chemical Properties of TEPP-46

TEPP-46 is a potent and selective small-molecule activator of PKM2. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1221186-53-3 | [1][2][3] |

| Synonyms | PKM2 Activator IV, ML265, NCGC00186528 | [1] |

| Molecular Formula | C₁₇H₁₆N₄O₂S₂ | [1][2] |

| Molecular Weight | 372.46 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | DMSO: 100 mg/mL | [1] |

| AC₅₀ | 92 nM | [3][4] |

| Storage Temperature | 2-8°C | [1] |

| SMILES | CC1=C2C(=C(S1)S(=O)C)N(C3=C2C=NN3C(C4=CC(=CC=C4)N)=O)C | [1] |

| InChI Key | ZWKJWVSEDISQIS-UHFFFAOYSA-N | [1] |

Mechanism of Action and Signaling Pathways

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer. In many cancer cells, PKM2 is predominantly in its dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce macromolecules necessary for cell proliferation.

TEPP-46 acts as an allosteric activator of PKM2.[] It binds to the dimer-dimer interface of the PKM2 protein, stabilizing the formation of the active tetrameric state.[4][] This induced tetramerization restores high pyruvate kinase activity, promoting the conversion of PEP to pyruvate and driving the glycolytic flux towards energy production rather than anabolic biosynthesis.[6] By forcing PKM2 into its active tetrameric form, TEPP-46 can reverse the Warburg effect and suppress tumor growth.[6]

The activation of PKM2 by TEPP-46 has been shown to impact several downstream signaling pathways. For instance, it can inhibit the nuclear translocation of PKM2, where the dimeric form can act as a protein kinase and transcriptional co-activator for genes involved in cell proliferation and survival, such as HIF-1α.[7][8]

Below is a diagram illustrating the central role of PKM2 in cellular metabolism and the mechanism of action of TEPP-46.

Caption: PKM2 signaling pathway and the effect of TEPP-46.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the characterization of TEPP-46.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 in the presence or absence of TEPP-46. The activity is determined by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).

Materials:

-

Recombinant human PKM2 protein

-

TEPP-46 stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

-

Substrate Mix: 0.5 mM ADP, 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 10 U/mL Lactate Dehydrogenase (LDH) in Assay Buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of TEPP-46 in Assay Buffer. Include a DMSO control.

-

In a 96-well plate, add 5 µL of each TEPP-46 dilution or DMSO control.

-

Add 85 µL of a solution containing recombinant PKM2 in Assay Buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for activator binding.

-

Initiate the reaction by adding 10 µL of the Substrate Mix to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of NADH oxidation is directly proportional to the PK activity.

-

Calculate the initial reaction velocity (V₀) for each concentration of TEPP-46.

-

Plot the V₀ against the TEPP-46 concentration and fit the data to a dose-response curve to determine the AC₅₀ value.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of TEPP-46 to PKM2 in a cellular context.

Materials:

-

Cancer cell line expressing PKM2 (e.g., H1299, A549)

-

TEPP-46

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Western blotting reagents and anti-PKM2 antibody

Procedure:

-

Treat cultured cells with either TEPP-46 or a vehicle control (DMSO) for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Lysis Buffer and lyse by freeze-thaw cycles.

-

Clarify the lysate by centrifugation.

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Centrifuge the heated samples at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble PKM2 in each sample by Western blotting using an anti-PKM2 antibody.

-

A shift in the melting curve of PKM2 to a higher temperature in the TEPP-46 treated samples indicates target engagement.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the initial characterization of a novel PKM2 activator.

Caption: Experimental workflow for PKM2 activator characterization.

This guide provides a foundational understanding of TEPP-46 and its role as a PKM2 activator for professionals in the field of cancer research and drug development. The provided protocols and diagrams serve as a starting point for further investigation and application of this and similar compounds.

References

- 1. TEPP-46 ≥98% (HPLC), solid, PKM2 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleckchem.com [selleckchem.com]

- 6. TEPP-46 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Enzymatic Activity of PKM2 Activator 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic activity of PKM2 activator 4, a small molecule compound designed to allosterically activate Pyruvate (B1213749) Kinase M2 (PKM2). This document details its known biochemical activity, outlines relevant experimental protocols for its characterization, and illustrates the broader signaling context of PKM2 activation.

Introduction to PKM2 and its Activation

Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step—the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant generation of ATP.[1][2] In contrast to its constitutively active isoform, PKM1, PKM2 can exist in two distinct conformational states: a highly active tetramer and a less active dimer.[2][3] In many cancer cells, the dimeric form of PKM2 is predominant, leading to a metabolic shift known as the Warburg effect, where glucose is preferentially metabolized through aerobic glycolysis.[4] This metabolic reprogramming supports rapid cell proliferation by shunting glycolytic intermediates into anabolic pathways for the synthesis of nucleotides, amino acids, and lipids.[5]

Small molecule activators of PKM2, such as this compound, are of significant interest in cancer research as they promote the formation of the stable, active tetrameric state of the enzyme.[6] This allosteric activation is hypothesized to reverse the Warburg effect, thereby inhibiting tumor growth.[5][7]

Quantitative Data on this compound

The primary reported quantitative measure of the in vitro enzymatic activity of this compound is its half-maximal activation concentration (AC50).

| Compound | Parameter | Value (µM) |

| This compound | AC50 | 1 - 10 |

| Table 1: In Vitro Enzymatic Activity of this compound.[8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro enzymatic activity of PKM2 activators like this compound. Two common methods are the Lactate (B86563) Dehydrogenase (LDH)-coupled assay and the Luciferase-based ATP detection assay.

LDH-Coupled Enzymatic Assay

This assay measures the production of pyruvate by PKM2 by coupling it to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), which involves the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.[1][2]

Materials:

-

Recombinant human PKM2 enzyme

-

This compound (or other test compounds)

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (B83284) (ADP)

-

Lactate Dehydrogenase (LDH)

-

Nicotinamide adenine (B156593) dinucleotide (NADH)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

96-well or 384-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Mixture: In each well of the microplate, add the following in order:

-

Assay Buffer

-

This compound at various concentrations

-

Recombinant PKM2 enzyme

-

PEP

-

LDH

-

NADH

-

-

Initiate Reaction: Start the enzymatic reaction by adding ADP to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 20-30 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance vs. time curve. Plot the reaction velocity against the concentration of this compound to determine the AC50 value.

Luciferase-Based ATP Detection Assay (Kinase-Glo®)

This endpoint assay quantifies the amount of ATP produced by the PKM2-catalyzed reaction using a luciferase-based reagent. The resulting luminescence is directly proportional to the PKM2 activity.[1][10]

Materials:

-

Recombinant human PKM2 enzyme

-

This compound (or other test compounds)

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

Opaque-walled 96-well or 384-well microplate

-

Luminometer

Procedure:

-

Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzymatic Reaction: In each well of the opaque-walled microplate, add the following in order:

-

Assay Buffer

-

This compound at various concentrations

-

Recombinant PKM2 enzyme

-

PEP

-

-

Initiate Reaction: Start the enzymatic reaction by adding ADP to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

ATP Detection: Add the luciferase-based ATP detection reagent to each well according to the manufacturer's instructions.

-

Luminescence Measurement: Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal, then measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the AC50 value.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro PKM2 activity assessment.

Signaling Pathway of PKM2 Activation

Caption: Allosteric activation of PKM2 by small molecules.

Conclusion

This compound demonstrates the ability to enhance the enzymatic activity of PKM2 in vitro. The provided experimental protocols offer a robust framework for the detailed characterization of this and similar compounds. Further investigation into the kinetic parameters and the specific effects on downstream metabolic pathways will be crucial in fully elucidating the therapeutic potential of PKM2 activation. The visualization of the experimental workflow and the signaling pathway provides a clear conceptual understanding for researchers in the field of cancer metabolism and drug development.

References

- 1. astx.com [astx.com]

- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]

- 5. Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation | eLife [elifesciences.org]

- 6. PKM2 - Wikipedia [en.wikipedia.org]

- 7. Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | PKM2 Activator | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 10. bpsbioscience.com [bpsbioscience.com]

Selectivity of PKM2 Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of small-molecule activators for Pyruvate (B1213749) Kinase M2 (PKM2) over its isoform, PKM1. Understanding this selectivity is critical for the development of targeted therapies that exploit the metabolic vulnerabilities of cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical processes.

Core Concepts: PKM1 vs. PKM2

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In mammals, the PKM gene produces two isoforms through alternative splicing: PKM1 and PKM2.[1] While PKM1 is constitutively active and found in differentiated tissues, PKM2 is predominantly expressed in proliferating cells, including cancer cells.[2][3] The key difference lies in a 56-amino acid region, which results from the inclusion of either exon 9 (PKM1) or exon 10 (PKM2).[1] This variation makes PKM2 subject to complex allosteric regulation, allowing it to exist in a highly active tetrameric state or a less active dimeric/monomeric state.[4] In contrast, PKM1 exists as a stable, constitutively active tetramer.[5] This differential regulation is the basis for developing isoform-specific activators that target PKM2.

Small-molecule activators of PKM2 typically function by binding to an allosteric site at the subunit interface, stabilizing the active tetrameric conformation.[2][6] This forces a metabolic shift in cancer cells, mimicking the high pyruvate kinase activity seen with PKM1 expression and thereby interfering with anabolic metabolism.[2]

Quantitative Selectivity of PKM2 Activators

The selectivity of compounds for PKM2 over PKM1 is a crucial parameter in their development as therapeutic agents. This is typically quantified by comparing their half-maximal activating concentrations (AC₅₀) or effective concentrations (EC₅₀) against each isoform. The following table summarizes data for two well-characterized selective PKM2 activators, TEPP-46 (also known as ML265) and DASA-58. While specific data for a compound generically named "PKM2 activator 4" is limited to a commercially reported AC₅₀ of 1-10 µM without direct PKM1 comparison[7], the data for TEPP-46 and DASA-58 serve as a robust illustration of the achievable selectivity.

| Compound | Target | AC₅₀/EC₅₀ | Fold Selectivity (approx.) | Reference |

| TEPP-46 (ML265) | PKM2 | 92 nM (AC₅₀) | >1000x | [6][8] |

| PKM1 | No activation observed | [5] | ||

| PKR | No activation observed | [6] | ||

| PKL | No activation observed | [6] | ||

| DASA-58 | PKM2 | 38 nM (AC₅₀) | >1000x | [9] |

| PKM1 | No activation observed | [5] | ||

| PKM2 (cellular) | 19.6 µM (EC₅₀ in A549 cells) | - | [5] | |

| PKM1 (cellular) | No activation observed | [5] |

AC₅₀: Half-maximal activating concentration in biochemical assays. EC₅₀: Half-maximal effective concentration in cell-based assays.

Signaling and Activation Mechanism

PKM2's activity is regulated by the equilibrium between its dimeric and tetrameric states. Allosteric activators promote the formation of the active tetramer, leading to increased pyruvate production.

Caption: Allosteric activation of PKM2 by FBP and small-molecule activators promotes the active tetramer.

Experimental Protocols

The determination of PKM2 activator selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for commonly employed protocols.

Recombinant Enzyme Activity Assay (LDH-Coupled)

This assay measures pyruvate production by coupling it to the lactate (B86563) dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion, monitored by absorbance at 340 nm, is proportional to pyruvate kinase activity.[10]

Workflow Diagram:

References

- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyruvate kinase expression (PKM1 and PKM2) in cancer-associated fibroblasts drives stromal nutrient production and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. israelsenlab.org [israelsenlab.org]

- 6. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis [mdpi.com]

Reversing the Warburg Effect: A Technical Guide to the Role of PKM2 Activator 4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Warburg effect, a hallmark of cancer metabolism, describes the propensity of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic reprogramming is intrinsically linked to the expression and regulation of the M2 isoform of pyruvate (B1213749) kinase (PKM2). In its less active dimeric state, PKM2 diverts glycolytic intermediates into anabolic pathways, supporting rapid cell proliferation. Small molecule activators that stabilize the highly active tetrameric form of PKM2 present a promising therapeutic strategy to reverse the Warburg effect and inhibit tumor growth. This technical guide provides an in-depth analysis of the role and mechanism of PKM2 activator 4, a small molecule compound designed to modulate the metabolic landscape of cancer cells. We will delve into the core mechanisms, present quantitative data on the effects of PKM2 activation, detail relevant experimental protocols, and visualize the key signaling pathways and workflows.

The Warburg Effect and the Central Role of PKM2

Cancer cells exhibit a profound metabolic shift, characterized by increased glucose uptake and lactate (B86563) production, even in the presence of sufficient oxygen—a phenomenon termed the Warburg effect[1][2]. This metabolic phenotype, while less efficient in ATP production per unit of glucose compared to oxidative phosphorylation, provides a proliferative advantage by shunting glycolytic intermediates into biosynthetic pathways for the production of nucleotides, amino acids, and lipids[3][4].

At the heart of this metabolic reprogramming lies Pyruvate Kinase M2 (PKM2), an isoform of the glycolytic enzyme pyruvate kinase that is predominantly expressed in embryonic and tumor cells[5][6]. PKM2 catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate[7]. Unlike its constitutively active counterpart, PKM1, which exists as a stable tetramer, PKM2 can switch between a highly active tetrameric state and a less active dimeric state[4][6]. In cancer cells, various oncogenic signaling pathways promote the dimeric form of PKM2[4]. This less active state leads to the accumulation of upstream glycolytic intermediates, which are then redirected to anabolic processes, thereby fueling cell growth and proliferation[3].

This compound: Mechanism of Action

This compound is a small molecule designed to allosterically activate PKM2. Its primary mechanism of action is to promote and stabilize the formation of the constitutively active tetrameric form of the enzyme[1]. By locking PKM2 in its active tetrameric conformation, this compound effectively reverses the metabolic phenotype associated with the dimeric state. This forces a higher flux of glucose through the glycolytic pathway towards pyruvate and subsequent entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, thereby counteracting the Warburg effect[5].

Key Mechanistic Points:

-

Allosteric Activation: this compound binds to a site on the PKM2 protein distinct from the active site, inducing a conformational change that favors the tetrameric state.

-

Stabilization of the Tetramer: The binding of the activator stabilizes the interface between PKM2 dimers, promoting the formation and maintenance of the active tetramer.

-

Reversal of Anabolic Shunting: By increasing the catalytic activity of PKM2, the activator reduces the pool of glycolytic intermediates available for anabolic pathways.

-

Inhibition of Non-Metabolic Functions: The dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase, regulating gene expression and promoting tumorigenesis. By promoting the tetrameric form, which is retained in the cytoplasm, PKM2 activators can inhibit these non-metabolic, pro-tumorigenic functions[4].

Quantitative Effects of PKM2 Activation

While specific quantitative data for "this compound" is emerging, extensive research on other potent PKM2 activators like TEPP-46 and DASA-58 provides a clear picture of the expected metabolic consequences.

| Parameter | Activator | Cell Line | Observed Effect | Reference |

| AC50 | This compound | - | 1-10 µM | [1] |

| TEPP-46 | - | 92 nM (biochemical) | [8] | |

| Glucose Consumption | TEPP-46 | H1299 | Significant increase at 48 hr (1.6 ± 0.6 mM vs. 3.6 ± 0.4 mM, p < 0.05) | [9][10] |

| Lactate Production/Secretion | TEPP-46 | H1299 | Significant increase at 24 hr (11.8 ± 0.9 mM vs. 9.1± 0.6 mM, p < 0.05) and 48 hr (18.9 ± 0.6 vs. 13.1 ± 0.8 mM, p < 0.01) | [9][10] |

| DASA-58 | H1299 | Decreased lactate production | [11] | |

| DASA-58 | MCF7, MDA-MB-231, MDA-MB-468 | Increased lactate concentration in the medium | [12] | |

| Oxygen Consumption Rate (OCR) | TEPP-46 & DASA-58 | Breast cancer cell lines | Reduced oxygen consumption | [12] |

| DASA-58 | H1299 | No significant effect | [11] | |

| Pyruvate Kinase Activity | DASA-58 | A549-PKM2/kd cells | 248 ± 21% increase in activity | [11] |

Note: The conflicting results on lactate production and oxygen consumption for different activators and cell lines highlight the context-dependent nature of metabolic reprogramming and warrant specific investigation for each compound and cancer type.

Experimental Protocols

PKM2 Enzyme Activity Assay (LDH-Coupled)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+, causing a decrease in absorbance at 340 nm.[13][14]

Materials:

-

Recombinant human PKM2 protein

-

This compound (or other test compounds)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (B83284) (ADP)

-

Nicotinamide adenine (B156593) dinucleotide (NADH)

-

Lactate dehydrogenase (LDH)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, ADP, NADH, and LDH.

-

Add a standardized amount of recombinant PKM2 protein to the wells of the microplate.

-

Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound binding.

-

Initiate the reaction by adding the substrate, PEP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the initial rate of the reaction (V0) from the linear portion of the absorbance curve.

-

Plot the V0 against the concentration of the activator to determine the AC50 value.

Cellular Glucose Uptake Assay

This assay quantifies the uptake of glucose by cancer cells treated with a PKM2 activator. A common method utilizes a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

2-NBDG

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24-48 hours).

-

Wash the cells with PBS.

-

Incubate the cells with a medium containing 2-NBDG for a specific duration (e.g., 30-60 minutes).

-

Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Lyse the cells or detach them for analysis.

-

Measure the fluorescence intensity of the cell lysate using a microplate reader or analyze the fluorescence of individual cells using a flow cytometer.

-

Normalize the fluorescence signal to the cell number or protein concentration.

Extracellular Lactate Production Assay

This assay measures the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic flux.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound

-

Lactate assay kit (commercially available, typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal)

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and treat them with this compound as described for the glucose uptake assay.

-

At the end of the treatment period, collect a sample of the cell culture medium.

-

Perform the lactate assay on the collected medium according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Create a standard curve using known concentrations of lactate to determine the lactate concentration in the samples.

-

Normalize the lactate concentration to the cell number or protein concentration.

Oxygen Consumption Rate (OCR) Measurement

OCR is a measure of mitochondrial respiration and can be assessed using specialized instrumentation like the Seahorse XF Analyzer.

Materials:

-

Cancer cell line of interest

-

Seahorse XF Analyzer and associated consumables (e.g., cell culture microplates, sensor cartridges)

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat the cells with this compound for the desired duration.

-

Replace the culture medium with the assay medium and incubate the plate in a CO2-free incubator to allow for temperature and pH equilibration.

-

Load the sensor cartridge with the mitochondrial stress test reagents.

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

-

The instrument will sequentially inject the stress test reagents and measure the OCR in real-time.

-

Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Signaling Pathways and Experimental Workflows

PKM2 Signaling in the Warburg Effect

Caption: PKM2 signaling in the context of the Warburg effect.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for evaluating a PKM2 activator.

Conclusion and Future Directions

This compound represents a targeted approach to exploit the metabolic vulnerabilities of cancer cells. By forcing the less active dimeric PKM2 into its highly active tetrameric state, this compound has the potential to reverse the Warburg effect, shifting cancer cell metabolism from anabolic glycolysis towards oxidative phosphorylation. The quantitative data from related activators and the detailed experimental protocols provided in this guide offer a solid framework for the continued investigation and development of PKM2 activators as a novel class of anti-cancer therapeutics.

Future research should focus on elucidating the precise quantitative effects of this compound across a broad range of cancer types, understanding the context-dependent responses, and exploring its potential in combination with other cancer therapies. The non-invasive monitoring of metabolic changes induced by these activators in vivo will also be crucial for their clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyruvate kinase M2 regulates glucose metabolism by functioning as a coactivator for hypoxia-inducible factor 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. astx.com [astx.com]

An In-depth Technical Guide to PKM2 Activators and their Impact on Cancer Cell Metabolism

Note to the Reader: This technical guide provides a comprehensive overview of the role of Pyruvate (B1213749) Kinase M2 (PKM2) activators in cancer cell metabolism. While the prompt specified "PKM2 activator 4," extensive searches did not yield specific public data for a compound with this designation. Therefore, this guide focuses on two of the most well-characterized and widely studied PKM2 activators, TEPP-46 and DASA-58 , as representative examples of this class of molecules. The principles, experimental methodologies, and signaling pathways described herein are broadly applicable to the study of PKM2 activation in oncology.

Introduction to Pyruvate Kinase M2 and its Role in Cancer Metabolism

Pyruvate kinase is a key enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant production of ATP.[1] In mammals, there are four isoforms of pyruvate kinase, with the M2 isoform (PKM2) being predominantly expressed in embryonic and tumor cells.[2] Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can exist in two interchangeable states: a highly active tetramer and a less active dimer.[1][3]

In cancer cells, the dimeric form of PKM2 is favored.[4] This less active state leads to a bottleneck in glycolysis, causing the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into various anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway for nucleotide synthesis, the serine biosynthesis pathway for amino acid production, and the glycerolipid synthesis pathway.[5] This metabolic reprogramming, often referred to as the Warburg effect, provides the necessary building blocks to support rapid cell proliferation and tumor growth.[2] Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase, further promoting tumorigenesis.[6]

Small molecule activators of PKM2 are a class of therapeutic agents designed to stabilize the active tetrameric form of the enzyme.[7] By forcing PKM2 into its highly active state, these activators reverse the Warburg effect, redirecting glycolytic flux towards pyruvate and ATP production and away from anabolic biosynthesis.[2] This metabolic shift can suppress tumor growth and increase the sensitivity of cancer cells to other therapies.[8]

Quantitative Data on PKM2 Activator Activity

The following tables summarize key quantitative data for the two representative PKM2 activators, TEPP-46 and DASA-58, detailing their potency in activating PKM2 and their effects on cancer cell metabolism.

Table 1: Biochemical and Cellular Potency of PKM2 Activators

| Compound | Target | Assay Type | AC50 / EC50 | Cell Line | Reference |

| TEPP-46 | Recombinant PKM2 | Biochemical | 92 nM (AC50) | - | [6][9] |

| DASA-58 | Recombinant PKM2 | Biochemical | 38 nM (AC50) | - | [10] |

| DASA-58 | PKM2 in cell lysate | Cellular | 19.6 µM (EC50) | A549 | [11] |

AC50 (Half-maximal activating concentration) refers to the concentration of the activator that induces a response halfway between the baseline and maximum. EC50 (Half-maximal effective concentration) is the concentration that gives a half-maximal response in a cellular context.

Table 2: Effects of PKM2 Activators on Cancer Cell Metabolism

| Compound | Cell Line | Concentration | Effect on Glucose Consumption | Effect on Lactate (B86563) Production | Reference |

| TEPP-46 | H1299 | 30 µM | Increased (3.6 ± 0.4 mM vs 1.6 ± 0.6 mM in control at 48h) | Increased (18.9 ± 0.6 mM vs 13.1 ± 0.8 mM in control at 48h) | [1][12] |

| DASA-58 | H1299 | Not specified | No significant increase | Decreased | [12][13] |

| DASA-58 | Breast Cancer Cell Lines | 30 µM, 60 µM | Not specified | Increased extracellular acidification and lactate levels | [5] |

Note: The conflicting reports on the effect of different PKM2 activators on lactate production may be due to variations in experimental conditions, cell lines used, and the specific mechanisms of the compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of PKM2 activators on cancer cell metabolism.

PKM2 Enzyme Activity Assay (LDH-Coupled)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH is monitored spectrophotometrically at 340 nm.[14]

Materials:

-

Recombinant human PKM2 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (B83284) (ADP)

-

Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Lactate dehydrogenase (LDH)

-

PKM2 activator (e.g., TEPP-46, DASA-58) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add the PKM2 activator at various concentrations to the wells of the microplate. Include a DMSO control.

-

Add the recombinant PKM2 enzyme to all wells.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Immediately measure the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH consumption from the linear portion of the curve to determine PKM2 activity.

Western Blot for Downstream Signaling Molecules

This protocol is used to assess the levels and phosphorylation status of proteins in signaling pathways affected by PKM2 activation, such as the HIF-1α and AMPK pathways.[15]

Materials:

-

Cancer cell line of interest

-

PKM2 activator

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-PKM2, anti-phospho-STAT3, anti-HIF-1α)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the PKM2 activator for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTT or MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

PKM2 activator

-

Cell culture medium

-

MTT or MTS reagent

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the PKM2 activator.

-

After the desired incubation period (e.g., 24, 48, 72 hours), add the MTT or MTS reagent to each well.

-

Incubate for a few hours to allow for the conversion of the reagent by metabolically active cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by PKM2 activation and a typical experimental workflow for characterizing a PKM2 activator.

Signaling Pathway of PKM2 in Cancer Metabolism

Caption: PKM2 signaling in cancer metabolism and the effect of activators.

Experimental Workflow for Characterizing a PKM2 Activator

Caption: A typical experimental workflow for characterizing a novel PKM2 activator.

Conclusion

PKM2 activators represent a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells. By forcing PKM2 into its active tetrameric state, these compounds can reverse the Warburg effect, thereby starving cancer cells of the essential building blocks needed for proliferation. The well-characterized activators TEPP-46 and DASA-58 have provided a strong rationale for the continued development of this class of drugs. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of novel PKM2 activators. Further research is warranted to fully elucidate the therapeutic potential of PKM2 activation in various cancer types and in combination with other anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]

- 8. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. israelsenlab.org [israelsenlab.org]

- 11. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Unlocking a Metabolic Vulnerability: The Therapeutic Potential of PKM2 Activator 4 in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

The metabolic reprogramming of cancer cells, famously termed the Warburg effect, presents a promising frontier for therapeutic intervention.[1] At the heart of this metabolic shift lies Pyruvate (B1213749) Kinase M2 (PKM2), an enzyme that catalyzes the final, rate-limiting step of glycolysis. In contrast to its constitutively active isoform, PKM1, PKM2 is predominantly expressed in cancer cells and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. The dimeric form of PKM2 is favored in tumors, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates that are shunted into biosynthetic pathways to support rapid cell proliferation.

Small molecule activators that stabilize the tetrameric, active form of PKM2, such as PKM2 activator 4, represent a novel therapeutic strategy to reverse the Warburg effect and exploit this metabolic vulnerability of cancer cells. By forcing PKM2 into its active state, these activators reinstate efficient glycolysis, depleting the pool of biosynthetic precursors and thereby inhibiting tumor growth. This technical guide provides a comprehensive overview of the therapeutic potential of PKM2 activation, with a focus on the preclinical data, relevant signaling pathways, and key experimental methodologies to evaluate compounds like this compound.

Quantitative Data on PKM2 Activators

While specific preclinical data for "this compound" is emerging, with a reported half-maximal activating concentration (AC50) in the range of 1-10 μM, a wealth of quantitative data from well-characterized activators such as TEPP-46 and DASA-58 provides a strong rationale for this therapeutic approach.[2] The following tables summarize key quantitative data for these representative PKM2 activators.

Table 1: Biochemical and Cellular Activity of Representative PKM2 Activators

| Compound | Target | AC50 (Biochemical Assay) | Cellular AC50 | Notes |

| This compound | PKM2 | 1-10 μM | Not Reported | Emerging small molecule activator.[2] |

| TEPP-46 | PKM2 | 92 nM | ~45 nM (A549 cells) | Potent and selective activator with good oral bioavailability.[3][4] |

| DASA-58 | PKM2 | 38 nM | 19.6 μM (A549 cells) | Potent and selective allosteric activator.[5] |

Table 2: In Vitro Efficacy of Representative PKM2 Activators in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Effect | IC50 | Reference |

| TEPP-46 | H1299 | Lung Cancer | Impaired proliferation under hypoxia | Not Reported | |

| A549 | Lung Cancer | No significant effect on viability alone | > 100 μM | [3] | |

| MDA-MB-231, MCF7, 468 | Breast Cancer | Reduced viability in combination with 2-DG | Not Applicable | [6] | |

| DASA-58 | HNSCC (SCC-9, BHY) | Head and Neck Squamous Cell Carcinoma | No significant cytotoxic effect | Not Applicable | [7] |

| Breast Cancer Cell Lines | Breast Cancer | No effect on overall cell survival | Not Applicable | [7] | |

| Compound 3k (Inhibitor for comparison) | HNSCC (SCC-9) | Head and Neck Squamous Cell Carcinoma | Cytotoxic | 10.5 ± 5.8 µM | [7] |

| HNSCC (FaDu) | Head and Neck Squamous Cell Carcinoma | Cytotoxic | 23.6 ± 7.7 µM | [7] |

Table 3: In Vivo Efficacy of Representative PKM2 Activators in Xenograft Models

| Compound | Cancer Model | Administration | Effect | Reference |

| TEPP-46 | H1299 lung cancer xenograft | Oral | Significant reduction in tumor size and occurrence | [4][8] |

| DNX-03013 (a novel activator) | HT29 colorectal cancer xenograft | 200 and 400 mg/kg IP QD | >50% tumor growth inhibition | [1] |

Key Signaling Pathways

The therapeutic potential of PKM2 activators is rooted in their ability to modulate critical signaling pathways that drive oncogenesis. The dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase or a transcriptional co-activator, influencing the activity of key oncogenic transcription factors.

PKM2 and HIF-1α Feedback Loop

A crucial interaction occurs between PKM2 and Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the metabolic adaptation to hypoxia and a key driver of the Warburg effect.[9] HIF-1α promotes the transcription of the PKM gene, leading to increased PKM2 expression.[10] In turn, dimeric PKM2 can translocate to the nucleus and enhance the transcriptional activity of HIF-1α, creating a positive feedback loop that sustains aerobic glycolysis and promotes tumor growth.[9][11] PKM2 activators, by favoring the tetrameric form, can disrupt this vicious cycle.[11]

Crosstalk with PI3K/AKT and STAT3 Signaling

PKM2 is also intricately linked with other pro-survival signaling pathways. The PI3K/AKT pathway, frequently hyperactivated in cancer, can promote the expression and pro-tumorigenic functions of PKM2.[12][13] Conversely, PKM2 can also influence PI3K/AKT signaling.[12] Furthermore, nuclear PKM2 can act as a protein kinase, directly phosphorylating and activating STAT3, a transcription factor that promotes the expression of genes involved in proliferation and survival, including HIF-1α.[14][15][16] This creates another feedback loop where PKM2 activation of STAT3 can further drive the Warburg effect.[15][16][17]

Experimental Protocols

Validating the therapeutic potential of PKM2 activators requires robust and reproducible experimental methodologies. The following section details key protocols for assessing the activity and effects of compounds like this compound.

LDH-Coupled PKM2 Activity Assay

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate (B86563) dehydrogenase (LDH) reaction, which can be monitored spectrophotometrically.

Materials:

-

Recombinant human PKM2 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (B83284) (ADP)

-

Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Lactate Dehydrogenase (LDH)

-

PKM2 activator (e.g., this compound) dissolved in DMSO

-

96-well, UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagent Master Mix: For each 200 µL reaction, prepare a master mix with the following final concentrations: 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, and 8-10 units of LDH in assay buffer.

-

Prepare Compound Dilutions: Serially dilute the PKM2 activator in DMSO and then in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.

-

Assay Plate Setup: Add 2 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the 96-well plate.

-

Initiate Reaction: Add 198 µL of the Reagent Master Mix containing 20 nM of recombinant human PKM2 to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C. Measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve. Normalize the velocities to the DMSO control and plot against the compound concentration to determine the AC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

-

Cancer cell line of interest (e.g., A549, H1299)

-

Cell culture medium

-

PKM2 activator (e.g., this compound) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the PKM2 activator or DMSO (vehicle control) at the desired concentration for a specified time (e.g., 2 hours) at 37°C.

-

Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for PKM2. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for PKM2 at each temperature for both the treated and control samples. Plot the percentage of soluble PKM2 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.

Conclusion

The activation of PKM2 presents a compelling and targeted strategy for the treatment of cancer. By reversing the Warburg effect and depleting the biosynthetic precursors essential for rapid proliferation, small molecule activators like this compound have the potential to inhibit tumor growth and enhance the efficacy of other anti-cancer therapies. The quantitative data from well-characterized activators, a clear understanding of the underlying signaling pathways, and robust experimental protocols provide a solid foundation for the continued development and evaluation of this promising class of oncology therapeutics. Further investigation into the preclinical and clinical efficacy of this compound and other next-generation activators is warranted to fully realize their therapeutic potential in a range of malignancies.

References

- 1. asco.org [asco.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Expression of HIF-1α/PKM2 axis correlates to biological and clinical significance in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PKM2 and HIF-1α regulation in prostate cancer cell lines | PLOS One [journals.plos.org]

- 11. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]

- 14. PKM2 promotes Th17 cell differentiation and autoimmune inflammation by fine-tuning STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PKM2, STAT3 and HIF-1α: The Warburg’s vicious circle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PKM2, STAT3 and HIF-1α: The Warburg's vicious circle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

The Structure-Activity Relationship of PKM2 Activator 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a class of potent and selective small-molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2), focusing on the N,N'-diarylsulfonamide scaffold, to which PKM2 activator 4 belongs. This document summarizes quantitative SAR data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to support research and drug development efforts targeting PKM2.

Introduction to PKM2 and its Role in Cancer Metabolism

Pyruvate kinase catalyzes the final and rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant generation of ATP. The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in embryonic and tumor cells.[1][2] In cancer cells, PKM2 typically exists in a low-activity dimeric state, which leads to the accumulation of glycolytic intermediates. This metabolic shift, known as the Warburg effect, allows cancer cells to divert these intermediates into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[3][4]

Activation of PKM2 promotes the formation of a highly active tetrameric state, thereby reversing the Warburg effect by increasing the conversion of PEP to pyruvate.[5] This suggests that small-molecule activators of PKM2 could be a promising therapeutic strategy for cancer by reprogramming tumor metabolism.[1] One such class of activators is the N,N'-diarylsulfonamides, which includes the compound commonly referred to as this compound.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the structure-activity relationship for a series of N,N'-diarylsulfonamide analogs as PKM2 activators. The data is derived from a high-throughput screening campaign and subsequent lead optimization studies. The primary assay measured PKM2 activation by monitoring ATP production using a luciferase-based method.

| Compound ID | R1 | R2 | AC50 (μM) | Max Response (%) |

| 2 | 6-(2,3-dihydrobenzo[b][6][7]dioxine) | 4-methoxyphenyl | 0.111 | 92 |

| 3 | 6-(2,3-dihydrobenzo[b][6][7]dioxine) | 6-(2,3-dihydrobenzo[b][6][7]dioxine) | 0.270 | - |

| 4 | 4-methoxyphenyl | 4-methoxyphenyl | 0.171 | - |

| 5 | 6-(2,3-dihydrobenzo[b][6][7]dioxine) | 4-ethoxyphenyl | 0.088 | 90 |

| 6 | 6-(2,3-dihydrobenzo[b][6][7]dioxine) | 4-(trifluoromethoxy)phenyl | 0.075 | 91 |

| 10 | 6-(2,3-dihydrobenzo[b][6][7]dioxine) | 4-chlorophenyl | 0.065 | 93 |

| 12 | 6-(2,3-dihydrobenzo[b][6][7]dioxine) | 3,4-dichlorophenyl | 0.028 | 94 |

| 14 | 6-(2,3-dihydrobenzo[b][6][7]dioxine) | naphthalen-2-yl | 0.052 | 92 |

| 28 | 4-methoxyphenyl | 3,4-dichlorophenyl | 0.066 | 95 |

| 54 | 4-(trifluoromethoxy)phenyl | 3,4-dichlorophenyl | 0.026 | 93 |

| 55 | 4-(trifluoromethoxy)phenyl | 3-aminophenyl | 0.043 | 84 |

| 56 | 4-(trifluoromethoxy)phenyl | 3-amino-4-methylphenyl | 0.099 | 84 |

| 58 | 4-(trifluoromethoxy)phenyl | 3-amino-4-chlorophenyl | 0.038 | 82 |

Experimental Protocols

General Synthesis of N,N'-Diarylsulfonamides

The synthesis of the N,N'-diarylsulfonamide series of PKM2 activators is typically achieved through a straightforward two-step process involving sequential sulfonylation of a piperazine (B1678402) core. A representative synthetic scheme is provided below.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Regulation of Pyruvate Kinase M2 by Activator 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals